ZIKV NS2B-NS3 Protease Selectivity vs. XA and 4HD
XA-E differentiates from its close chalcone analogs Xanthoangelol (XA) and 4-Hydroxyderricin (4HD) through distinct target engagement profiles within the ZIKV replication machinery. Enzymatic and kinetic assays demonstrated that while XA-E, XA, and 4HD all inhibit the ZIKV NS2B-NS3 protease allosteric site with IC₅₀ values ranging from 18 to 50 µM, only XA inhibited the NS5 RNA-dependent RNA polymerase (RdRp) allosteric site (IC₅₀ = 6.9 µM); neither 4HD nor XA-E exhibited detectable RdRp inhibition [1]. In whole-cell antiviral assays using Vero cells, XA-E displayed an EC₅₀ of 22.0 µM, which, while higher than 4HD's EC₅₀ of 6.6 µM, was substantially more potent than XA, which showed relatively weak activity in this cellular context [2]. This profile—protease inhibition without RdRp engagement—positions XA-E as a more target-selective probe than XA for mechanistic studies focused specifically on NS2B-NS3 protease-mediated antiviral effects.
| Evidence Dimension | Inhibition of ZIKV NS5 RdRp allosteric site |
|---|---|
| Target Compound Data | No detectable inhibition |
| Comparator Or Baseline | Xanthoangelol (XA): IC₅₀ = 6.9 µM |
| Quantified Difference | Qualitative difference: active (XA) vs. inactive (XA-E) |
| Conditions | Enzymatic assay; ZIKV NS5 RNA-dependent RNA polymerase allosteric site |
Why This Matters
This differential target selectivity enables researchers to dissect protease-dependent versus polymerase-dependent mechanisms of ZIKV inhibition, making XA-E the preferred choice when RdRp-mediated off-target effects must be excluded from experimental design.
- [1] Mottin, M., Caesar, L. K., Brodsky, D., Mesquita, N. C. M. R., de Oliveira, K. Z., Noske, G. D., ... & Andrade, C. H. (2022). Chalcones from Angelica keiskei (ashitaba) inhibit key Zika virus replication proteins. Bioorganic Chemistry, 120, 105649. View Source
- [2] OmicsDI. (2022). S-EPMC9187613 - Chalcones from Angelica keiskei (ashitaba) inhibit key Zika virus replication proteins. View Source
